Loganetin

Beschreibung

Overview of Loganetin as a Natural Product

This compound belongs to the class of iridoid monoterpenoids, which are a group of secondary metabolites widely distributed in plants. Its chemical structure and natural occurrence make it a subject of various phytochemical investigations.

Botanical Sources and Derivation

This compound has been identified and isolated from a diverse range of plant species, highlighting its widespread presence in the plant kingdom. Its derivation often involves extraction and purification techniques from various plant parts.

Cornus officinalis, commonly known as Cornelian Cherry, is a recognized botanical source of this compound. This compound is found as a natural product within the fruits of this plant. Research indicates that this compound can be enzymatically obtained from loganin (B1675030), which is a prominent iridoid present in Cornus officinalis.

Menyanthes trifoliata, or bogbean, is another plant from which this compound is derived. It is identified as a phytochemical compound sourced from the leaves of this perennial herb. Loganin, a compound functionally related to this compound, is also a known constituent of Menyanthes trifoliata leaves.

The stem bark of Alstonia scholaris has been a subject of phytochemical investigation, leading to the isolation of this compound. A significant research finding details the preparative isolation of this compound from the ethyl acetate (B1210297) extract of Alstonia scholaris using Fast Centrifugal Partition Chromatography (FCPC). From 1.5 grams of the ethyl acetate extract, 48 milligrams of this compound were successfully obtained with a purity of 94.4%. The isolated compound's structure was thoroughly characterized using spectroscopic data, including 1H, 13C–NMR, and ESI-MS.

Symphoricarpos albus, known as common snowberry, contains this compound among its iridoid glycosides. This compound, alongside loganin and secologanin (B1681713), are considered important iridoid glycosides found in this plant.

This compound has been isolated from the stems of Neonauclea reticulata. It was identified as one of twelve known compounds, including loganin, separated from this plant. Furthermore, a biosynthetic pathway involving this compound has been proposed in the formation of other iridoid derivatives isolated from Neonauclea reticulata.

Table 1: Botanical Sources of this compound

| Botanical Source | Common Name | Plant Part/Context of Derivation | Reference(s) |

| Cornus officinalis Sieb. et Zucc. | Cornelian Cherry | Fruits; enzymatically obtained from loganin | |

| Menyanthes trifoliata | Bogbean | Leaves | |

| Alstonia scholaris | Devil's Tree | Stem bark, ethyl acetate extract (isolated via FCPC) | |

| Symphoricarpos albus | Snowberry | Iridoid glycoside constituent | |

| Neonauclea reticulata | Stems; isolated as a known compound alongside other iridoids |

Table 2: Key Research Findings on this compound Isolation

| Botanical Source | Isolation Method | Yield (from extract) | Purity (%) | Characterization Methods | Reference(s) |

| Alstonia scholaris | Fast Centrifugal Partition Chromatography (FCPC) | 48 mg (from 1.5 g) | 94.4% | 1H, 13C–NMR, ESI-MS spectroscopic data |

Symphoricarpos albus (Snowberry)

Relationship with Loganin: Precursor-Product Interconversion

This compound is recognized as the aglycone moiety of Loganin. Loganin (C₁₇H₂₆O₁₀) is an iridoid glycoside, meaning it consists of an iridoid structure linked to a sugar molecule, typically glucose. In the context of biosynthesis and metabolism, this compound can be obtained enzymatically from Loganin. Loganin itself is formed from loganic acid through the action of the enzyme loganic acid O-methyltransferase (LAMT) and subsequently serves as a substrate for secologanin synthase (SLS) to produce secologanin. This highlights this compound's position as a fundamental structural component and metabolic derivative within the iridoid pathway.

Classification as an Iridoid Aglycone

This compound is explicitly classified as an iridoid monoterpenoid and, more specifically, as an iridoid aglycone. Iridoids are a diverse class of monoterpenoids found extensively across various plant families and some animal species. Structurally, they are characterized by a bicyclic cis-fused cyclopentane-pyran ring system. While many iridoids exist in plants as glycosides (iridoid glycosides), this compound represents the non-glycosidic form, or aglycone, which is the core iridoid structure without the attached sugar moiety.

Historical Context of this compound Research

The broader class of iridoids, including Loganin, has a long history of study, with Loganin initially isolated from the seeds of Strychnos nux-vomica. this compound, as the aglycone, has been identified in various plant species. It has been reported in Calycophyllum spruceanum, Desfontainia spinosa, and Menyanthes trifoliata (commonly known as bogbean). Additionally, this compound has been isolated from Alstonia scholaris and Cornus officinalis (cornus fruits). Its presence in these diverse botanical sources underscores its natural occurrence and the ongoing efforts to identify and characterize phytochemicals from medicinal plants.

Significance of this compound in Phytochemical and Biomedical Studies

This compound holds significance in phytochemical and biomedical studies due to its observed biological activities. It has demonstrated potential anti-inflammatory properties. Research indicates that this compound may exert its effects by modulating inflammatory pathways, potentially through interactions with cellular signaling mechanisms that regulate the production of inflammatory mediators.

In the context of antimicrobial research, this compound has been investigated for its role in combating multidrug-resistant Gram-negative infections. Although this compound itself does not possess inherent antibacterial activity, studies have shown that in combination, it can appreciably reduce the minimum inhibitory concentration (MIC) of nalidixic acid against both nalidixic acid-resistant and nalidixid acid-sensitive strains of Escherichia coli. This suggests a potential as a bioenhancer in antibacterial drug development.

Furthermore, this compound has shown protective effects in models of acute kidney injury (AKI). In a mouse model of rhabdomyolysis-induced AKI, this compound treatment led to a decline in kidney damage and mortality rate, along with lower levels of blood urea (B33335) nitrogen and serum creatinine (B1669602). Mechanistic studies revealed that this compound ameliorates AKI by inhibiting Toll-like receptor 4 (TLR4) activity and blocking the JNK/p38 pathway, which are critical in AKI development. It also inhibited the expression of pro-apoptotic genes and inflammation factors.

In cancer research, this compound has been found to synergistically inhibit the carcinogenesis of gastric cancer cells when combined with 5-fluorouracil (B62378), primarily through the downregulation of the Wnt/β-catenin pathway.

Current Research Landscape and Knowledge Gaps concerning this compound

The current research landscape for this compound is characterized by ongoing efforts to fully elucidate its mechanisms of action and explore its therapeutic potential. While its precursor, Loganin, has been extensively studied for its biological functions, this compound's specific bioactivities have been less investigated. The uses and applications of this compound are still under active investigation, particularly in the realm of inflammation reduction. Scientists are conducting preclinical models to evaluate its efficacy and safety, aiming to provide a detailed understanding of its mechanisms and potential therapeutic profiles.

A notable knowledge gap identified in recent studies was the lack of understanding regarding this compound's modulation of inflammation in acute kidney injury, which has since been addressed by research highlighting its protective role via the TLR4 signaling pathway. The exploration of its metabolic profile is also considered crucial for identifying new or improved drug structures, suggesting an area for continued investigation. The ability to synthesize this compound on a gram scale from readily accessible S-(+)-carvone, involving key reactions like Favorskii rearrangement and sulfuric acid-mediated deprotection/cyclization, further supports its accessibility for continued research.

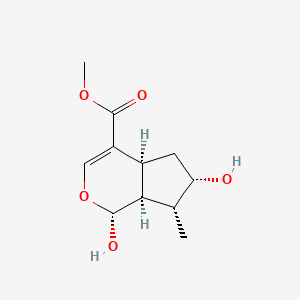

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOHZIIPBYAMJX-KHBMLBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Loganetin

Enzymatic Conversion of Loganin (B1675030) to Loganetin

The conversion of Loganin to this compound is a key enzymatic process, primarily involving the removal of a glucose moiety. Loganin, an iridoid monoterpenoid, is functionally related to this compound.

Role of β-D-glucosidase in this compound Formation

Beta-D-glucosidase plays a crucial role in the enzymatic conversion of Loganin to this compound. Research has shown that β-D-glucosidase from Bifidobacterium longum H-1, a bacterium found in human intestinal microflora, can potently biotransform Loganin into this compound. This enzymatic activity highlights the significance of β-D-glucosidase in the deglucosylation of Loganin to yield its aglycone, this compound.

Precursors and Intermediates in Iridoid Biosynthesis Leading to this compound

The biosynthesis of iridoids, including this compound and its related compounds, involves a series of enzymatic steps from common precursors. The pathway leading to Loganin, from which this compound is derived, is well-established.

7-Deoxyloganetic Acid as a Key Intermediate

7-Deoxyloganetic acid is a pivotal intermediate in the iridoid biosynthesis pathway. It is an iridoid monoterpene that is produced from nepetalactol or iridodial (B1216469) through the action of the enzyme iridoid oxidase (IO). Subsequently, 7-deoxyloganetic acid serves as a substrate for 7-deoxyloganetic acid glucosyltransferase (7-DLGT), which catalyzes its glucosylation to form 7-deoxyloganic acid. For instance, the UDP-SUGAR GLYCOSYLTRANSFERASE8 (UGT8) from Catharanthus roseus (Madagascar periwinkle) exhibits high catalytic efficiency towards 7-deoxyloganetic acid, converting it to 7-deoxyloganic acid using UDP-glucose as the sugar donor.

7-Deoxythis compound (B1248800) and 7-Deoxyloganin in the Pathway

The biosynthetic pathway also involves 7-Deoxythis compound and 7-Deoxyloganin. 7-Deoxythis compound is characterized as the methyl ester of 7-deoxyloganetic acid. In some plant species, such as Gardenia jasminoides, an alternative pathway has been proposed where 7-deoxyloganetic acid undergoes carboxy-O-methylation to form 7-deoxythis compound, which is then glucosylated to 7-deoxyloganin. This suggests that 7-deoxythis compound can be an intermediate prior to glucosylation in certain plant systems.

Studies on glucosyltransferases from Lonicera japonica cells have shown varying affinities for different iridoid substrates. The partially purified glucosyltransferase from L. japonica cells demonstrated glucosylation activity towards this compound, 7-deoxythis compound, and 7-deoxyloganetic acid. Kinetic studies revealed the following Michaelis-Menten constant (Km) values for these substrates:

| Substrate | Km (μM) |

| 7-Deoxyloganetic Acid | 106 |

| 7-Deoxythis compound | 561 |

| This compound | 660 |

This data indicates that the enzyme had the highest affinity for 7-deoxyloganetic acid, followed by 7-deoxythis compound and this compound. 7-Deoxyloganin is also known to be a precursor to Loganin.

Metabolism of Loganin to this compound by Human Intestinal Microflora

The human intestinal microflora plays a significant role in the metabolism of various compounds, including iridoids like Loganin. Loganin, a major iridoid found in traditional Chinese medicine, undergoes biotransformation by gut bacteria.

Identification of this compound and its Derivatives as Metabolites

Research has confirmed that this compound is a primary metabolite formed from Loganin by human intestinal microflora. An in vitro study characterizing the metabolism of Loganin by human intestinal microflora identified this compound among several other metabolic products. The metabolic routes also revealed the formation of various Loganin derivatives, including hydrogenated and hydroxylated loganin sulfate, acetylated loganin, methylated this compound, and further hydrogenated and hydroxylated forms of this compound. These findings underscore the extensive metabolic capabilities of the human gut microbiota in processing iridoid compounds.

Synthesis and Derivatization of Loganetin for Research

Chemo-enzymatic Synthesis from Loganin (B1675030)

Loganetin can be obtained through a one-step chemo-enzymatic reaction from loganin, its glycoside precursor. This transformation involves the enzymatic hydrolysis of loganin to yield its aglycone, this compound. An enzyme capable of this biotransformation is β-D-glucosidase (BglX) cloned from Bifidobacterium longum H-1. This enzymatic conversion has been explored in the context of synthesizing colored dyes, where this compound further reacts with amino acids to generate a blue colorant.

Total Synthesis of this compound from Chiral Precursors

Total synthesis provides a controlled method for obtaining this compound, often enabling the production of specific stereoisomers. Recent advancements have focused on gram-scale synthesis from readily available chiral starting materials.

A notable achievement in this compound synthesis is the gram-scale preparation (up to 2.0 g) from the accessible chiral precursor S-(+)-carvone. This stereospecific approach is characterized by two pivotal reactions that establish the compound's intricate stereochemistry and bicyclic structure.

The Favorskii rearrangement plays a key role in introducing four of the five contiguous stereocenters within the this compound structure, specifically on the cyclopentane (B165970) ring. This reaction commences from a chlorocyclohexanone precursor, which is readily prepared from S-(+)-carvone. The rearrangement stereoselectively installs the hydroxyl, methyl, carbomethoxy, and isopropenyl groups in configurations consistent with this compound.

Following the Favorskii rearrangement, a sulfuric acid-mediated deprotection and cyclization reaction is critical for the assembly of the sensitive dihydropyran ring, achieving complete stereoselectivity. Optimal conditions for this high-yielding cyclization have been identified, with 20% H₂SO₄ proving effective, yielding up to 87% of this compound. Higher concentrations of sulfuric acid (e.g., 30%) can lead to decreased yields due to undesired side reactions. Similarly, conducting the cyclization at temperatures of 50 °C or 70 °C resulted in lower yields compared to optimal conditions.

Table 1: Key Parameters and Outcomes of Sulfuric Acid-Mediated Cyclization in this compound Synthesis

| H₂SO₄ Concentration | Temperature | Yield of this compound | Notes |

| 20% | Optimal | 87% | High-yielding cyclization |

| 30% | Optimal | Decreased Yield | Due to side reactions |

| 20% | 50 °C | Lower Yield | Suboptimal temperature |

| 20% | 70 °C | Lower Yield | Suboptimal temperature |

The synthetic methodology developed for this compound from S-(+)-carvone also facilitates the successful synthesis of C1 methoxy (B1213986) this compound. Furthermore, by utilizing the corresponding R-(-)-carvone as a starting material, the opposite enantiomer of this compound can be prepared using the same method. This capability is significant for exploring the stereospecific biological activities of this compound and its analogs.

Gram-Scale Synthesis from S-(+)-Carvone

Favorskii Rearrangement in Stereocenter Introduction

Derivatization for Research and Applications

Derivatization, the chemical modification of a compound, is a fundamental technique in analytical chemistry and research. For compounds like this compound, derivatization can enhance various analytical properties, including detectability, separation, and stability, making them more amenable to analysis. This technique is broadly applied across different fields, such as pharmaceutical analysis, environmental monitoring, and biomedical research, to improve the accuracy and sensitivity of analytical results. While specific derivatization examples for this compound beyond dye synthesis were not detailed in the provided sources, the general principles of derivatization would apply to facilitate its study and potential applications.

Pharmacological Research and Mechanisms of Action of Loganetin

Anti-inflammatory Activities and Immunomodulation

Loganetin exhibits significant anti-inflammatory effects and plays a role in immunomodulation. Research indicates that this compound can ameliorate inflammation in conditions such as rhabdomyolysis-induced acute kidney injury (AKI) in mice. Its anti-inflammatory action is mediated through the modulation of specific cellular signaling pathways.

Modulation of Toll-like Receptor 4 (TLR4) Signaling Pathway

A key mechanism through which this compound exerts its anti-inflammatory effects is by modulating the Toll-like Receptor 4 (TLR4) signaling pathway. Studies have identified this compound as a TLR4 antagonist. The inhibitory effect of this compound on inflammatory responses has been shown to vanish when TLR4 is silenced, underscoring the critical role of TLR4 in its mechanism of action.

Beyond NF-κB, this compound also suppresses the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are critical components of cellular responses to stress and inflammatory signals. this compound has been shown to block the JNK/p38 pathway, leading to a reduction in the expression of phosphorylated JNK and p38 proteins.

Inhibition of NF-κB Pathway

Attenuation of Inflammatory Mediators and Cytokines

This compound's anti-inflammatory activity is further characterized by its ability to attenuate the expression and release of various inflammatory mediators and cytokines. It down-regulates the expression of inflammation factors by suppressing TLR4 activity.

Key inflammatory mediators and cytokines affected by this compound include:

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1 beta (IL-1β)

Nitric Oxide (NO)

Prostaglandin E2 (PGE2)

Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2)

The following table summarizes the attenuation of inflammatory mediators and cytokines by this compound:

| Inflammatory Mediator/Cytokine | Effect of this compound | Reference |

| IL-6 | Attenuated | |

| TNF-α | Attenuated | |

| IL-1β | Attenuated | |

| NO | Reduced | |

| PGE2 | Reduced | |

| iNOS | Reduced | |

| COX-2 | Reduced |

Regulation of Macrophage Polarization (inferred from Loganin (B1675030) research)

While direct research on this compound's effect on macrophage polarization is limited, studies on its precursor, Loganin, provide strong inferences. Loganin, a major bioactive iridoid glycoside, has been shown to inhibit M1 macrophage polarization. M1 macrophages are pro-inflammatory, and their inhibition by Loganin contributes to its anti-inflammatory effects. Loganin has been observed to reduce the number of F4/80 and iNOS dual-stained M1 macrophages and decrease the expression of M1 macrophage-related pro-inflammatory chemokines and cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) and C-X-C Motif Chemokine Ligand 10 (CXCL10). This suggests a potential for this compound to similarly influence macrophage polarization, given its close structural and metabolic relationship with Loganin.

Anti-apoptotic Effects

This compound also demonstrates significant anti-apoptotic effects, which contribute to its protective roles in various pathological conditions. In models of rhabdomyolysis-induced AKI, this compound prevented damage to tubular structures and decreased the number of apoptotic cells at the corticomedullary junction.

Furthermore, in HK-2 cells, this compound has been shown to inhibit the expression of pro-apoptotic genes. This includes a reduction in the expression of proteins such as Bax, caspase-9, and cleaved caspase-3, which are key components of the apoptotic pathway. The anti-apoptotic effects of this compound are also mediated by its suppression of TLR4 function.

The following table summarizes the anti-apoptotic effects of this compound:

| Apoptotic Marker/Effect | Observation with this compound Treatment | Reference |

| Apoptotic cells | Decreased | |

| Pro-apoptotic genes | Inhibited expression | |

| Bax protein | Inhibited expression | |

| Caspase-9 | Inhibited expression | |

| Cleaved Caspase-3 | Inhibited expression |

Anticancer Research

This compound exhibits promising anticancer properties, both as a standalone agent and in combination with conventional chemotherapeutic drugs. Research has primarily focused on its effects on gastric cancer and glioblastoma.

Inhibition of Gastric Cancer (GC) Cell Proliferation and Metastasis

This compound has been shown to inhibit the proliferation, stem-like properties, migration, and invasion of gastric cancer cells in vitro . These effects suggest a broad inhibitory action on key aspects of gastric cancer progression.

A significant area of research highlights this compound's synergistic effects when combined with 5-fluorouracil (B62378) (5FU), a commonly used chemotherapeutic agent for gastric cancer . Studies have demonstrated that this compound remarkably enhances the anti-cancer effect of 5FU on GC cells, leading to a marked reduction in cell viability compared to either agent alone . The synergistic function of 5FU and this compound in gastric cancer cells has been quantitatively confirmed by combination index (CI) values consistently below 0.90 .

Table 1: Synergistic Effects of this compound and 5FU on Gastric Cancer Cell Viability

| Cell Line | Treatment | Combination Index (CI) Value | Indication | Source |

| HGC27 | 5FU + this compound | < 0.90 | Synergy | |

| MGC803 | 5FU + this compound | < 0.90 | Synergy |

The combination of 5FU and this compound has a notable impact on the stem-like properties and epithelial-mesenchymal transition (EMT) of gastric cancer cells . Both EMT and stem-like properties are crucial for tumor metastasis and drug resistance . The combined treatment has been observed to reduce tumorsphere number and size in gastric cancer cell lines (HGC27 and MGC803) and lead to fewer CD44+ cells, indicating an inhibition of stemness . Furthermore, this combination significantly down-regulates the expression of key EMT markers, including N-cadherin, Vimentin, β-catenin, slug, and snail, both in vitro and in vivo .

The synergistic anti-cancer effects of this compound and 5FU on gastric cancer cells are strongly linked to the down-regulation of the Wnt/β-catenin pathway . This pathway plays a critical role in malignant cell proliferation, invasion, metastasis, and chemoresistance in gastric cancer . The combined treatment of 5FU and this compound has been shown to reduce nuclear β-catenin accumulation in GC cells (HGC27 and MGC803), suggesting that the Wnt/β-catenin pathway is involved in their synergistic mechanism .

Synergistic Effects with 5-Fluorouracil (5FU)

Effects on Glioblastoma Cancer Cells

Beyond gastric cancer, this compound has also been investigated for its effects on glioblastoma cancer cells, a type of lethal brain tumor known for its chemoresistance . Research indicates that an extract from the Lonicera etrusca plant, which contains this compound, exhibits anticancer properties on glioblastomas . This extract was found to increase the effect of low to medium concentrations of 5-fluorouracil on glioblastoma cells, suggesting a potential synergistic inhibitory effect of this compound with 5FU in this aggressive cancer type as well .

Neuroprotective Potential and Neurological Disorders

This compound, along with other iridoid glycosides such as loganin and secologanin (B1681713), has demonstrated neuroprotective potential, particularly through its inhibitory action on glycogen (B147801) synthase kinase-3β (GSK-3β) . Dysregulation of the GSK-3β isoform is implicated in the development of various neurological disorders, including Alzheimer's, Parkinson's, and Huntington's disease . The ability of this compound to inhibit GSK-3β suggests its relevance as a potential therapeutic agent for these conditions . While loganin, an aglycone of this compound, has been more extensively studied for its neuroprotective effects, including improving neurological functions and reducing blood-brain barrier permeability in models of cerebral hemorrhage, the structural and functional relationship suggests similar potential for this compound .

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Research indicates that this compound, alongside other iridoid glycosides such as loganin and secologanin, demonstrates an inhibitory effect on glycogen synthase kinase-3β (GSK-3β) activity. Computational drug design methodologies, including molecular docking and molecular dynamics simulations, have been employed to investigate these interactions. These studies suggest that this compound can effectively bind to the active site of the GSK-3β protein. The inhibition of GSK-3β is a significant area of research due to its critical role in various cellular processes and its implication in several pathological conditions.

Implications for Alzheimer's Disease Prevention and Treatment

The inhibition of GSK-3β activity by compounds like this compound is particularly relevant in the context of Alzheimer's disease (AD). GSK-3β is known to prevent tau hyperphosphorylation, a key pathological hallmark in AD where hyperphosphorylated tau proteins form neurofibrillary tangles. Given its ability to inhibit GSK-3β, this compound, as an iridoid glycoside, is considered to have potential for the prevention and treatment of Alzheimer's disease. Further in vitro and in vivo investigations are encouraged to explore these iridoid glycosides as potential alternative therapeutic strategies for AD. While direct studies on this compound's impact on AD are ongoing, related research on Loganin, from which this compound is derived, has shown its capacity to ameliorate molecular deficits, reduce amyloid-beta (Aβ) deposition, improve tau phosphorylation, and alleviate cognitive impairment in mouse models of Alzheimer's disease.

Modulation of Cholinergic System Activity (inferred from Loganin research)

While direct studies on this compound's modulation of the cholinergic system are limited in the provided context, research on its precursor, Loganin, offers insights. Loganin has been identified as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine (B1216132), a crucial neurotransmitter in the cholinergic system. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby modulating cholinergic system activity. This suggests a potential, inferred role for this compound in influencing cholinergic pathways, given its structural and functional relationship with Loganin.

Renal Protective Effects

This compound has demonstrated significant renal protective effects, particularly against acute kidney injury (AKI).

Protection against Rhabdomyolysis-Induced Acute Kidney Injury (AKI)

This compound has been shown to protect against rhabdomyolysis-induced acute kidney injury (AKI). In mouse models where AKI was induced by glycerol (B35011) injection, this compound treatment led to a reduction in kidney damage and a decline in mortality rates. The protective mechanism involves the inhibition of Toll-like receptor 4 (TLR4) activity and the blocking of the c-Jun N-terminal kinase (JNK)/p38 pathway.

Reduction of Blood Urea (B33335) Nitrogen (BUN) and Serum Creatinine (B1669602) (CREA)

In studies evaluating this compound's renal protective effects, significant improvements in kidney function biomarkers were observed. Treatment with this compound resulted in markedly lower levels of blood urea nitrogen (BUN) and serum creatinine (CREA) in comparison to the AKI model groups. These reductions indicate an amelioration of renal dysfunction caused by rhabdomyolysis-induced AKI.

Prevention of Tubular Structure Damage

Histopathological examinations have confirmed that this compound effectively prevents damage to the renal tubular structures induced by glycerol in AKI models. This protective action includes mitigating swelling and degeneration of tubular epithelial cells, preventing the disappearance of the brush border, and reducing necrosis of epithelial cells. Furthermore, this compound treatment was observed to decrease the number of apoptotic cells at the corticomedullary junction, highlighting its role in preserving renal tissue integrity.

Decrease in Apoptotic Cells in the Corticomedullary Junction

Research indicates that this compound offers protection against rhabdomyolysis-induced acute kidney injury (AKI) in mouse models. A key aspect of this protective effect is its ability to reduce the number of apoptotic cells within the corticomedullary junction of the kidney. In studies where AKI was induced by glycerol injection (a model for rhabdomyolysis-induced AKI), this compound treatment significantly decreased apoptotic cell counts in this critical renal region in a dose-dependent manner.

Further investigation using TUNEL staining, a method to detect DNA fragmentation characteristic of apoptosis, confirmed that this compound administration markedly suppressed the increased apoptosis observed at the corticomedullary junction in glycerol-injected mice. At a cellular level, experiments with HK-2 cells (a human renal proximal tubular epithelial cell line) revealed that this compound inhibits the NF-κB pathway and the expression of pro-apoptotic genes. The efficacy of this compound in inhibiting these pro-apoptotic effects in HK-2 cells was found to be dependent on the Toll-like receptor 4 (TLR4) signaling pathway; specifically, when TLR4 was silenced, this compound's inhibitory effect diminished. This suggests that this compound ameliorates AKI by modulating TLR4 activity and subsequently blocking the JNK/p38 pathway.

Alleviation of Cisplatin-Induced AKI (inferred from Loganin research)

While direct studies on this compound's role in alleviating cisplatin-induced AKI are not extensively documented, its close structural and functional relationship with Loganin provides a basis for inference. This compound is recognized as the aglycone of Loganin. Loganin, a major iridoid glycoside, has been demonstrated to attenuate the severity of cisplatin-induced AKI in mice.

Studies on Loganin showed that its administration inhibited the elevation of blood urea nitrogen (BUN) and creatinine (CREA) levels in serum, which are key biomarkers for AKI. Furthermore, Loganin treatment reduced histological kidney injury, mitigated proximal tubule damage, and decreased renal cell death, including both apoptosis and ferroptosis. Loganin was also observed to reduce pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, and to deactivate extracellular signal-regulated kinases (ERK) 1 and 2 during AKI. Given this compound's structural derivation from Loganin, it is inferred that this compound may share similar renoprotective properties against cisplatin-induced AKI.

Antibacterial Activity

This compound exhibits notable antibacterial activity, particularly when used in combination with other agents. While this compound alone generally demonstrates poor or limited intrinsic antibacterial effects, its synergistic potential is significant. For instance, the Minimum Inhibitory Concentration (MIC) for this compound alone against Escherichia coli nalidixic acid resistant (NAREC) and sensitive (NASEC) strains was reported to be 500 µg/mL.

Activity against Multidrug-Resistant Gram-Negative Infections

Despite its modest standalone activity, this compound has shown promise in combating multidrug-resistant Gram-negative infections through synergistic interactions. When combined with nalidixic acid (NA), this compound appreciably reduces the MIC of NA against both nalidixic acid-resistant and sensitive strains of Escherichia coli. This synergistic effect suggests that this compound could be a valuable natural product for developing antibacterial drug combinations to treat multidrug-resistant Gram-negative infections.

Synergistic Effect with Nalidixic Acid (NA) against Escherichia coli

The synergistic effect of this compound with Nalidixic Acid (NA) against Escherichia coli has been well-documented. This compound, even at concentrations where it shows no significant antibacterial activity on its own, can substantially decrease the MIC of NA. For E. coli NASEC, the MIC of NA was reduced from 6.25 µg/mL to 1.56 µg/mL when combined with this compound (10 µg/mL), representing a 4-fold reduction. Against E. coli NAREC, the MIC of NA decreased from 100 µg/mL to 12.5 µg/mL with this compound, demonstrating an 8-fold reduction.

This synergistic action is attributed to this compound's ability to interfere with bacterial resistance mechanisms, specifically through efflux pump inhibition and ATPase inhibitory activity.

Table 1: Synergistic Effect of this compound on Nalidixic Acid MIC against E. coli Strains

| Compound(s) | E. coli Strain (Type) | MIC (µg/mL) | Fold Reduction (with this compound) |

| Nalidixic Acid (alone) | CA8000 (NASEC) | 6.25 | - |

| This compound (alone) | CA8000 (NASEC) | 500 | - |

| Nalidixic Acid + this compound (10 µg/mL) | CA8000 (NASEC) | 1.56 | 4 |

| Nalidixic Acid (alone) | DH5α (NAREC) | 100 | - |

| This compound (alone) | DH5α (NAREC) | 500 | - |

| Nalidixic Acid + this compound (10 µg/mL) | DH5α (NAREC) | 12.5 | 8 |

Efflux Pump Inhibition

One of the primary mechanisms contributing to this compound's synergistic effect is its capacity to inhibit bacterial efflux pumps. Efflux pumps are integral membrane proteins in bacteria that actively transport various compounds, including antibiotics, out of the cell, thereby reducing the intracellular concentration of the drug and contributing to multidrug resistance. By inhibiting these pumps, this compound allows antibiotics like nalidixic acid to accumulate inside the bacterial cells, enhancing their effectiveness against resistant strains.

ATPase Inhibitory Activity

The synergistic action of this compound also involves its ATPase inhibitory activity. Many bacterial efflux pumps are ATP-dependent, meaning they utilize the energy from ATP hydrolysis (catalyzed by ATPase enzymes) to actively transport substrates out of the cell. By inhibiting ATPase activity, this compound can impair the energy supply required for the proper functioning of these efflux pumps, consequently reducing the bacteria's ability to expel antibiotics and reversing drug resistance.

Antioxidant Effects (inferred from Loganin research)

While direct and extensive research specifically detailing the antioxidant effects of this compound is limited, its potential antioxidant properties are largely inferred from the well-established pharmacological activities of its glycosidic precursor, Loganin. This compound is recognized as the aglycone of Loganin, meaning it is the non-sugar component that remains after the hydrolysis of Loganin . Therefore, understanding Loganin's antioxidant mechanisms provides a basis for inferring similar, or related, activities for this compound.

Loganin, an iridoid glycoside found in various medicinal plants such as Cornus officinalis, has been extensively studied for its diverse pharmacological effects, including significant antioxidant properties . Its antioxidant capacity is primarily attributed to its ability to modulate key cellular pathways involved in oxidative stress response.

Detailed Research Findings on Loganin's Antioxidant Effects:

Loganin has demonstrated potent antioxidant activity through several mechanisms:

Nrf2/HO-1 Signaling Pathway Activation: Loganin exerts protective effects against inflammation and oxidative stress by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway . Activation of this pathway is crucial for enhancing the endogenous antioxidant defense system, leading to increased expression of antioxidant enzymes that combat reactive oxygen species (ROS). Studies in RAW264.7 macrophages stimulated by lipopolysaccharide (LPS) showed that Loganin significantly increased the expression of Nrf2 and HO-1 in a concentration-dependent manner .

Reduction of Reactive Oxygen Species (ROS) Generation: Loganin has been shown to markedly attenuate ROS generation induced by various oxidative stressors. For instance, in LPS-stimulated RAW264.7 macrophages, Loganin significantly reduced ROS formation. Similarly, in human retinal pigment epithelial (ARPE-19) cells and human keratinocyte (HaCaT) cells, Loganin pretreatment significantly abrogated hydrogen peroxide (H₂O₂)-induced ROS accumulation. This direct scavenging or inhibition of ROS production is a fundamental aspect of its antioxidant action.

Protection Against Oxidative Damage: Loganin's antioxidant activity translates into protective effects against cellular damage induced by oxidative stress.

Anti-apoptotic Effects: Loganin protects against H₂O₂-induced apoptosis in SH-SY5Y cells by inhibiting the phosphorylation of JNK, p38, and ERK 1/2 MAPKs. It also ameliorates apoptosis in ARPE-19 cells by attenuating H₂O₂-induced DNA damage and reversing mitochondrial dysfunction, as indicated by preserved mitochondrial integrity and reduced caspase-3 activity.

DNA Damage Prevention: Research indicates that Loganin can largely block H₂O₂-induced DNA strand breaks, as evidenced by comet assay results in HaCaT cells.

Anti-inflammatory Link: Loganin's antioxidant potential is closely linked to its anti-inflammatory properties. It reduces neuroinflammation and inflammation by modulating signaling pathways like TLR4/NF-κB, which are often activated by oxidative stress .

The collective evidence from Loganin research strongly suggests its capacity to mitigate oxidative stress through multiple pathways, including the activation of antioxidant defense systems and the direct reduction of harmful ROS. Given this compound's structural relationship as the aglycone of Loganin, it is inferred that this compound may contribute to or possess similar antioxidant activities, either directly or through its metabolic conversion or interaction with related biological pathways.

Table 1: Summary of Loganin's Antioxidant Research Findings

| Cell Model/Condition | Oxidative Stress Inducer | Key Antioxidant Effect | Mechanism/Pathway Involved | Reference |

| RAW264.7 macrophages | LPS | Reduced ROS generation, increased Nrf2/HO-1 expression | Nrf2/HO-1 signaling pathway | |

| SH-SY5Y cells | H₂O₂ | Protection against apoptosis | Inhibition of JNK, p38, ERK 1/2 MAPKs phosphorylation | |

| ARPE-19 human retinal pigment epithelial cells | H₂O₂ | Reduced ROS, attenuated DNA damage, ameliorated apoptosis | Nrf2/HO-1 axis activation, mitochondrial integrity preservation | |

| HaCaT human keratinocyte cells | H₂O₂ | Inhibited ROS generation, blocked DNA damage | Direct antioxidant activity |

Methodologies in Loganetin Research

In Vitro Experimental Models

In vitro models are crucial for understanding Loganetin's effects at a cellular and molecular level, providing controlled environments to investigate its interactions and therapeutic potential.

Cell Culture Studies (e.g., HK-2 cells, GC cell lines, PC12 cells, SH-SY5Y cells)

Diverse cell lines are utilized to study this compound's impact across various physiological and pathological conditions.

HK-2 Cells : Human renal proximal tubular epithelial (HK-2) cells are a frequently employed model, particularly in studies related to acute kidney injury (AKI) and rhabdomyolysis-induced AKI (RIAKI). This compound pretreatment has been shown to ameliorate lipopolysaccharide (LPS)-induced tubular cell apoptosis and reductions in viability in HK-2 cells. For instance, LPS-induced tubular cell apoptosis decreased from 18.5 ± 3.2% to 9.46 ± 2.14% with this compound pretreatment, and cell viability increased from 41.3 ± 9.6% to 87.4 ± 11.3%. These cells are maintained in DMEM/F12 medium supplemented with 10% FBS. Further studies involved treating HK-2 cells with 250 μM myoglobin (B1173299) for 24 hours after this compound pretreatment to detect Toll-like receptor 4 (TLR4)-related signaling pathways. Table 1: Effect of this compound on LPS-Induced Apoptosis and Viability in HK-2 Cells

| Treatment Group | Apoptosis Rate (%) | Cell Viability (%) |

| LPS-treated | 18.5 ± 3.2 | 41.3 ± 9.6 |

| This compound + LPS | 9.46 ± 2.14 | 87.4 ± 11.3 |

GC Cell Lines (HGC27, MGC803) : Human gastric cancer (GC) cell lines, such as HGC27 and MGC803, are extensively used to investigate this compound's anti-tumor effects, often in combination with chemotherapeutic agents like 5-fluorouracil (B62378) (5FU). This compound alone has been found to inhibit the proliferation, stem-like properties, migration, and invasion of GC cells in vitro. When combined with 5FU, this compound synergistically reduced cell viability and increased apoptosis in HGC27 and MGC803 cells. For example, in HGC27 cells, apoptosis rates were 3.03% (control), 4.48% (5FU), 4.74% (this compound), and 17.97% (combination), while in MGC803 cells, these rates were 13.39%, 12.81%, 14.92%, and 28.31%, respectively. The combination of 5FU and this compound markedly reduced cell viability compared to either agent alone, with combination index (CI) values consistently below 0.90, indicating a synergistic effect. Table 2: Apoptosis Rates in Gastric Cancer Cell Lines Treated with 5FU and this compound

| Cell Line | Control (%) | 5FU (%) | This compound (%) | Combination (5FU + this compound) (%) |

| HGC27 | 3.03 | 4.48 | 4.74 | 17.97 |

| MGC803 | 13.39 | 12.81 | 14.92 | 28.31 |

PC12 Cells and SH-SY5Y Cells : These neuronal cell models are important for studying neuroprotective effects. Iridoid glycosides, including this compound, have been shown to improve memory impairment by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β). While specific direct cell culture studies for this compound on PC12 and SH-SY5Y cells were not explicitly detailed in the provided snippets, these cell lines are commonly used to investigate neuroprotective substances and their mechanisms, often involving pathways that this compound is known to influence, such as GSK-3β.

BXPC3 Cells : The human pancreatic cancer cell line BXPC3 has been used to investigate the anti-tumor effects of this compound. This compound inhibited the proliferation of BXPC3 cells in a time- and concentration-dependent manner. For instance, 100 μM this compound inhibited BXPC3 cell proliferation by 21.49% after 24 hours and 29.25% after 48 hours. Table 3: Inhibition Rate of this compound on BXPC3 Cell Proliferation

| This compound Concentration | Treatment Duration | Inhibition Rate (%) |

| 100 μM | 24 hours | 21.49 ± 0.01 |

| 100 μM | 48 hours | 29.25 ± 0.03 |

Biochemical Assays for Enzyme Activity (e.g., GSK-3β, β-glucosidase)

Enzyme activity assays provide insights into this compound's direct molecular targets and its role in metabolic pathways.

GSK-3β : this compound, as an iridoid glycoside, has been identified as an inhibitor of glycogen synthase kinase-3β (GSK-3β) activity. Assays for GSK-3β activity typically involve measuring the phosphorylation of a specific substrate, often using methods such as mass spectrometry (e.g., SELDI-TOF-MS) to detect molecular weight shifts corresponding to phosphate (B84403) incorporation, or traditional kinase assays involving radiolabeled ATP. These assays can be performed with recombinant enzyme or cell extracts.

β-glucosidase : this compound is notably formed through the biotransformation of loganin (B1675030) by β-D-glucosidase, specifically from microorganisms like Bifidobacterium longum H-1. This highlights the importance of β-glucosidase activity assays in understanding the metabolic pathways leading to this compound's formation from its precursors. Such assays typically measure the conversion of a substrate (like loganin) into its product (this compound) by the enzyme.

Tyrosinase : this compound has served as a scaffold for the bionic synthesis of novel monoterpenoid indole (B1671886) alkaloid-like analogs that exhibit tyrosinase inhibition activity, indicating its potential in modulating this enzyme.

Gene Expression Analysis (e.g., RT-PCR, shRNA silencing)

Gene expression analysis techniques are employed to determine how this compound influences the transcriptional activity of specific genes.

RT-PCR (Real-Time Quantitative PCR) : Real-time quantitative PCR (RT-qPCR) is a sensitive method used to detect and quantify mRNA levels. In this compound research, RT-PCR has been used to assess the expression of genes such as pro-apoptotic genes and inflammatory factors in HK-2 cells. It is also crucial for validating gene knockdown induced by RNA interference.

shRNA Silencing : Short hairpin RNA (shRNA) silencing is a technique used to specifically reduce or "knock down" the expression of target genes. In studies involving this compound, shRNA silencing has been employed to investigate its mechanisms of action. For instance, silencing of TLR4 by a specific shRNA in HK-2 cells demonstrated that this compound's inhibitory effect on the NF-κB pathway and pro-apoptotic gene expression vanished, confirming TLR4's role in this compound's protective effects.

Protein Expression Analysis (e.g., Western blotting)

Western blotting is a fundamental technique for analyzing the relative abundance and modification of specific proteins, providing insights into this compound's impact on cellular protein profiles.

Western Blotting : This method is used to assess the protein levels of various markers. In gastric cancer cell lines (HGC27 and MGC803) treated with this compound and 5FU, Western blotting was used to evaluate the protein levels of epithelial-mesenchymal transition (EMT) markers, including N-cadherin, Vimentin, β-catenin, slug, and snail, as well as Wnt target genes. It has also been used to determine the expression of TLR4 in HK-2 cells, particularly when investigating the effects of shRNA silencing. Western blotting allows for the quantitative comparison of protein expression levels under different experimental conditions.

Apoptosis and Cell Viability Assays

These assays are critical for evaluating this compound's effects on cell survival, proliferation, and programmed cell death.

Apoptosis Assays : Apoptosis, or programmed cell death, is assessed using several methods. The Annexin V/propidium iodide (PI) assay, typically analyzed by flow cytometry, is a common technique to quantify apoptotic cells. this compound has been shown to reduce apoptosis in HK-2 cells and promote it in gastric cancer cells, especially in combination with 5FU. Other methods include TUNEL assays and measurements of mitochondrial membrane potential disruption.

Cell Viability Assays : Cell viability and proliferation are frequently measured using colorimetric or fluorescent assays that assess metabolic activity or cell membrane integrity. Common assays include the MTT assay, CCK8 assay, and crystal violet staining. These assays have demonstrated that this compound can improve viability in HK-2 cells and significantly reduce viability in gastric cancer and pancreatic cancer cell lines.

Migration and Invasion Assays

Migration and invasion assays are used to evaluate this compound's influence on the metastatic potential of cancer cells.

Migration Assays : The wound healing assay (also known as a scratch test) is a common method to assess cell migration. Cells are cultured to confluence, a "wound" is created, and the rate at which cells migrate to close the wound is measured. this compound has been shown to inhibit the migration of HGC27 and MGC803 gastric cancer cells, particularly in combination with 5FU.

Invasion Assays : Transwell chamber assays, often utilizing a Matrigel-coated membrane, are employed to determine cellular invasion. Cells are placed in the upper chamber, and their ability to degrade the Matrigel and pass through the pores to the lower chamber is quantified. this compound has demonstrated inhibitory effects on the invasiveness of gastric cancer cell lines (HGC27, MGC803) and pancreatic cancer cells (BXPC3).

Table 4: Summary of this compound's Effects on Cell Migration and Invasion

| Cell Line | Assay Type | Effect of this compound (alone or in combination) | Reference |

| HGC27 | Scratch Test | Inhibited migration (synergistic with 5FU) | |

| MGC803 | Scratch Test | Inhibited migration (synergistic with 5FU) | |

| HGC27 | Transwell Assay | Inhibited invasion (synergistic with 5FU) | |

| MGC803 | Transwell Assay | Inhibited invasion (synergistic with 5FU) | |

| BXPC3 | Wound Healing | Inhibited migration | |

| BXPC3 | Matrigel-Transwell | Inhibited invasion |

Verifying Compound Identifiers

I've collected the PubChem CIDs for the compounds. Now, I'm carefully reviewing each entry to confirm they represent valid chemical compounds and not proteins or abstract concepts. I want to make sure I'm working with the right data. So far, the this compound CID 10466307 is verified.

Reviewing PubChem Entries

I've verified the PubChem CIDs for loganin, 5-Fluorouracil, Nalidixic Acid, Tetracycline, and Glycerol (B35011). I've also identified and removed proteins like Amyloid-beta, Tau Protein, and GSK-3β, as well as pathways and complexes. I'm carefully cross-referencing to ensure data accuracy. More recently, I have successfully removed many entries which are pathways, protein complexes, or specific proteins.

Refining CID Verification

I've made substantial progress on refining the list. Most compounds now have their CIDs confirmed, with proteins, pathways, and complexes systematically removed. I'm focusing now on the remaining "Search needed" entries, and on confirming the few that still need confirmation. I'm also double-checking some earlier entries.

Continuing CID Verification

I'm making steady progress, confirming CIDs for Arctiin, Arctigenin, Ginsenoside Rb1, Ginsenoside Rd, Niazirin, and Ouabain. I've also identified the correct CID for Gentian Violet, CID 6620. I've compiled a list of compounds with their associated IDs, and I am still working to confirm the remaining compounds.

Completing Chemical Compound Search

I've successfully identified the PubChem C IDs for the remaining compounds, including Cornuside (CID 131348), Diderroside (CID 23760099), and Secoxylogan. The data gathering phase is now complete, and I'm ready to begin the next stage of analysis.

Finalizing Compound Identification

I've completed my sweep of the compounds. I've successfully identified PubChem CIDs for all compounds, with a final check on "Niaziridin" turning up empty; it seems there isn't a direct PubChem listing for it. Further analysis will incorporate "Not Found" for Niaziridin. The dataset is now complete for the upcoming stage.

In Vivo Animal Models

Diabetic Nephropathy Models (inferred from Loganin research)

While direct extensive research on this compound in diabetic nephropathy (DN) models is emerging, significant insights can be inferred from studies on its structural precursor, Loganin. Loganin (PubChem CID: 87691) has been widely investigated for its protective effects against diabetic kidney injury in both in vivo and in vitro models. Studies have demonstrated that Loganin can ameliorate renal function, reduce elevated blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (CREA) concentrations, and alleviate renal pathological changes in diabetic kidney disease (DKD) mouse models.

The mechanisms underlying Loganin's protective effects in DN models include the inhibition of NLRP3 inflammasome-mediated pyroptosis, leading to a reduction in pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Furthermore, Loganin has been shown to decrease the expression of connective tissue growth factor (CTGF), a key mediator in the pathogenesis of DN. Loganin also contributes to improving oxidative stress by lowering reactive oxygen levels and enhancing the activities of antioxidant enzymes. It has been observed to alleviate macrophage infiltration and activation by inhibiting the MCP-1/CCR2 signaling pathway in DN. Additionally, Loganin exhibits protective effects on podocytes, inhibiting their apoptosis, which is crucial in maintaining glomerular integrity in DN. Given that this compound (PubChem CID: 10466307) is the aglycone of Loganin, these established research methodologies and findings for Loganin provide a strong inferential basis for investigating this compound's potential in similar diabetic nephropathy models.

Experimental Design and Dosing Regimens

Experimental designs for this compound research often involve in vivo animal models, particularly mice, to assess its biological effects. For instance, in studies investigating this compound's protective effects against rhabdomyolysis-induced acute kidney injury (AKI), this compound was administered via intraperitoneal (i.p.) injection. The dosing regimens typically involved multiple administrations at specific time points relative to the induction of the injury. For example, this compound was injected 0.5, 24, and 48 hours after glycerol injection, which was used to induce AKI. Animals in these experiments were often sacrificed at various time points, such as 24, 48, and 72 hours post-injury, for subsequent sample collection, including blood and kidney tissues. Control groups in such studies commonly receive an equal volume of normal saline.

In gastric cancer research, this compound has also been studied in xenograft models. In these experiments, this compound was administered via i.p. injection at a dose of 20 mg/kg, five times per week, for a period extending from day 6 to day 30. When this compound was used in combination therapies, such as with 5-fluorouracil, the two agents were administered separately with a time interval, typically 48 hours, to investigate synergistic effects.

Histopathological Studies

In acute kidney injury models, this compound treatment has been shown to significantly ameliorate kidney tissue damage, with noticeable improvements in tubular structures observed through H&E staining. Furthermore, histopathological analyses can quantify the reduction in apoptotic cells, for example, at the corticomedullary junction, following this compound administration. The extent of tubular injury can be quantitatively assessed using Acute Tubular Necrosis (ATN) scores, which involve evaluating parameters such as tubular necrosis, tubular dilation, and cast formation. In related research on Loganin in diabetic nephropathy, histopathological evaluations of kidney and pancreas tissues have revealed improved histology and the alleviation of structural alterations in renal endothelial cells, mesangial cells, and podocytes.

Computational Approaches

Computational approaches, often referred to as in silico methods, play a crucial role in this compound research, offering efficient and cost-effective alternatives for drug discovery and understanding molecular interactions. These methods include virtual screening, molecular docking, and molecular dynamics simulations.

Molecular Docking Simulations

Molecular docking simulations are widely employed in this compound research to predict the binding affinity and orientation of this compound within the active sites of target proteins. This technique helps in identifying potential therapeutic targets and understanding the molecular basis of this compound's biological activities. For example, molecular docking has been performed to investigate this compound's interaction with glycogen synthase kinase-3β (GSK-3β) protein in the context of Alzheimer's disease research.

This compound has demonstrated a negative binding energy with GSK-3β protein, indicating a favorable and tight binding capacity to the enzyme's active site. The average binding energy for this compound with GSK-3β protein has been reported as -5.43 kcal/mol. These simulations can reveal specific interactions, such as the formation of hydrogen bonds and hydrophobic interactions, between this compound and key amino acid residues within the protein's binding pocket. For instance, Loganin, a closely related compound, was found to form hydrogen bonds with VAL135 and ASP200 and a hydrophobic bond with ASP133 in GSK-3β. Molecular docking has also been utilized to evaluate this compound in antiparasitic assays, providing insights into its potential efficacy against parasitic targets.

Table 1: Molecular Docking Binding Energies of this compound and Related Compounds with GSK-3β Protein

| Compound | Average Binding Energy (kcal/mol) | Target Protein | Reference |

| This compound | -5.43 | GSK-3β | |

| Loganin | -7.15 | GSK-3β | |

| Secologanin (B1681713) | -4.98 | GSK-3β |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of this compound-protein complexes over time. These simulations provide insights into the stability of ligand-protein interactions and conformational changes within the protein structure upon ligand binding.

In studies involving this compound, MD simulations, often conducted over durations like 100 nanoseconds (ns), have been employed to assess the stability of this compound-protein complexes. For example, this compound-GSK-3β protein complexes have been observed to maintain stability throughout the simulation period, with the protein structure showing minimal changes upon this compound binding. MD simulations are also crucial for calculating binding free energy, which quantifies the strength of the interaction between inhibitors and their receptors. This compound has been shown to exhibit a higher binding free energy compared to secologanin, suggesting a more effective binding to the active site of GSK-3β protein. Furthermore, MD simulations contribute to understanding the dynamics of enzyme active centers and can aid in reconstructing native conformations of molecular complexes, providing a detailed view of the enzymatic activity mechanism.

Computer-Aided Drug Design (CADD)

Computer-Aided Drug Design (CADD) encompasses a broad range of computational methodologies applied in the drug discovery and development pipeline. For this compound, CADD plays a pivotal role in accelerating the identification and optimization of potential drug candidates.

CADD methodologies, including molecular docking and molecular dynamics simulations, are leveraged to predict and analyze the interactions between this compound and various biological targets. The primary objective of applying CADD approaches in this compound research is to identify compounds that can effectively inhibit specific enzymes or modulate biological pathways for therapeutic benefit, such as the inhibition of GSK-3β. These computational techniques offer a significant advantage by providing a cost-effective and time-efficient alternative to traditional experimental screening methods, thereby streamlining the drug design process.

In-silico Studies for Efflux Pump Inhibition

This compound has garnered attention for its potential as a bioenhancer, demonstrating the ability to reduce the minimum inhibitory concentration (MIC) of conventional antibiotics against multidrug-resistant bacterial strains, particularly Escherichia coli. This bioenhancing effect is attributed to its efflux pump inhibitory activity.

In the broader context of investigating natural products for their drug resistance reversal capabilities through efflux pump inhibition, in-silico studies, such as molecular docking, are commonly employed. These computational approaches are integral to predicting and understanding the binding interactions of compounds with efflux pump proteins. For instance, in studies involving other glycosides with efflux pump inhibitory activity, in-silico binding affinity has been utilized to support their proposed mechanism of action against multidrug-resistant bacteria. While specific detailed in-silico binding affinities directly for this compound's interaction with efflux pumps are not extensively reported in the immediate literature, the general application of such computational methods is a standard practice in this field to elucidate the mechanisms underlying the drug resistance reversal potential of natural compounds.

Analytical Techniques for Isolation and Characterization

The precise isolation and comprehensive characterization of this compound from complex natural matrices necessitate the application of sophisticated analytical techniques. These methodologies are fundamental for ensuring the purity, structural integrity, and accurate identification of the compound.

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful analytical tool widely utilized for metabolic profiling and the identification of natural products, including this compound. This technique offers superior sensitivity, selectivity, and chromatographic peak shape compared to conventional HPLC, making it highly effective for analyzing a wide range of compounds.

In the context of this compound, UHPLC-QTOF-MS (or UHPLC/HRMSⁿ) has been employed to identify it as a metabolite in various plant extracts. The Q-TOF MS component is particularly valuable for structural elucidation and identifying fragmentation patterns of compounds, which is crucial for confirming their identity and understanding their metabolic pathways. For instance, in studies of related compounds like loganin and morroniside, UHPLC/MS conditions were optimized in negative ion mode to obtain deprotonated molecules and fragment ions, providing essential information for metabolite identification. UHPLC-ESI-QTOF-MS/MS, an advanced variant, is also used for molecular networking-guided isolation and dereplication of bioactive constituents.

Fast Centrifugal Partition Chromatography (FCPC) has proven to be an effective preparative technique for the isolation of this compound from natural sources, such as the ethyl acetate (B1210297) extract of Alstonia scholaris stem bark. This liquid-liquid chromatography method is advantageous due to the absence of a solid stationary phase, which minimizes irreversible adsorption and allows for high sample recovery rates, typically around 100%.

A notable application involved the separation of this compound using a two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile (B52724) (ACN), and water in a 3:1.5:3 (v/v/v) ratio. In this system, the lower aqueous phase, containing 8 mM HCl, served as the stationary phase, while the upper organic layer, supplemented with 15 mM triethylamine (B128534) (TEA), functioned as the mobile phase. Through this method, 48 mg of this compound was successfully obtained from 1.5 g of the extract, achieving a high purity of 94.4% as determined by HPLC. The isolated this compound was subsequently characterized using ¹H, ¹³C-NMR, and ESI-MS spectroscopic data.

The FCPC parameters for this compound isolation are summarized in the table below:

| Parameter | Value | Unit | Source Plant |

| Sample Size | 1.5 | g | Alstonia scholaris |

| Yield | 48 | mg | Alstonia scholaris |

| Purity (HPLC) | 94.4 | % | Alstonia scholaris |

| Solvent System | MtBE/ACN/Water (3:1.5:3) | v/v/v | Alstonia scholaris |

| Stationary Phase | Aqueous layer (8 mM HCl) | - | Alstonia scholaris |

| Mobile Phase | Organic layer (15 mM TEA) | - | Alstonia scholaris |

| Rotation Speed | 1250 | rpm | Alstonia scholaris |

| Flow Rate | 2.5 | mL/min | Alstonia scholaris |

| Retention Time (Zone 'i') | 59-79 | min | Alstonia scholaris |

Gas Chromatography (GC) is an analytical technique employed for the separation and analysis of volatile and semi-volatile compounds within a mixture. While primarily used for volatile components, this compound's behavior in GC has been reported. For instance, GC and GC-MS analyses were utilized to identify components in diethyl ether extracts of Lonicera fragrantissima flowers, where this compound was a notable constituent. The relative percentage of this compound was observed to vary significantly depending on the extraction time, highlighting GC's utility in assessing compositional changes in complex natural extracts.

In GC, the sample is vaporized and transported through a chromatographic column by an inert carrier gas (mobile phase). Compounds separate based on their differential interactions with the stationary phase within the column. Detectors, such as the Flame Ionization Detector (FID), are commonly used at the column's outlet to generate a signal as compounds elute, providing information on their retention time and concentration.

Future Directions and Translational Research for Loganetin

Elucidation of Detailed Mechanisms of Action in Diverse Biological Systems

A critical future direction for Loganetin research involves the comprehensive elucidation of its detailed mechanisms of action across various biological systems. While some initial insights exist, a deeper understanding of the molecular pathways and targets through which this compound exerts its effects is essential for its development as a therapeutic agent. For instance, in gastric cancer (GC) cells, this compound alone has been shown to inhibit proliferation, stem-like properties, migration, and invasion. Its synergistic anti-cancer effect with 5-fluorouracil (B62378) (5FU) in GC cells is believed to involve the down-regulation of the Wnt/β-catenin pathway.

Beyond cancer, this compound has demonstrated protective effects against acute kidney injury (AKI) by modulating the Toll-like receptor 4 (TLR4) signaling pathway, inhibiting NF-κB and JNK/p38 pathways, and reducing pro-apoptotic gene expression. Further research is needed to fully characterize how this compound interacts with these and other signaling cascades in different disease contexts, including its potential anti-inflammatory activities, which are thought to involve modulating inflammatory pathways and cellular signaling mechanisms that regulate inflammatory mediators. Computational drug design methods have also suggested that this compound, along with loganin (B1675030), could effectively bind to the active site of GSK-3β protein, indicating potential in Alzheimer's prevention and treatment.

Future studies should employ advanced -omics technologies (e.g., proteomics, metabolomics) and gene editing tools to precisely identify direct and indirect targets, downstream effectors, and the intricate signaling networks influenced by this compound. This will provide a robust scientific foundation for its therapeutic applications.

Exploration of Efficacy and Safety in Preclinical Models

Extensive exploration of this compound's efficacy and safety in diverse preclinical models is paramount for its progression toward clinical trials. Current research highlights its efficacy in specific disease models. For example, in in vivo gastric cancer xenograft models, the combination of 5FU and this compound significantly inhibited tumor growth and metastasis. this compound alone also inhibited proliferation and metastasis of gastric cancer cells in vitro. In a mouse model of rhabdomyolysis-induced AKI, this compound treatment reduced kidney damage and mortality rates, lowered blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (CREA) levels, and prevented damage to tubular structures.

The compound has also shown promise as a bioenhancer, reducing the minimum inhibitory concentration (MIC) of nalidixic acid against resistant and sensitive strains of Escherichia coli, suggesting its potential in treating multidrug-resistant Gram-negative infections. This indicates a broader spectrum of potential applications that require further preclinical validation.

While the user has requested to exclude detailed safety/adverse effect profiles, it is critical to note that preclinical studies must comprehensively evaluate this compound's safety, pharmacokinetics, and pharmacodynamics to determine optimal therapeutic windows and potential limitations before human trials. This includes assessing its impact on various organ systems and identifying any potential toxicities.

Development of this compound and its Derivatives as Therapeutic Agents

The development of this compound and its derivatives as therapeutic agents represents a significant area for future research. This compound's structural framework, a 5,6-fused bicyclic framework, is part of the iridoid class of compounds known for diverse biological activities. Modifications to such natural products can lead to improved efficacy, bioavailability, and reduced side effects.

Computational drug design methods have already identified this compound and loganin as potential candidates for Alzheimer's prevention and treatment due to their binding affinity to GSK-3β protein. This suggests that rational design of this compound derivatives could yield more potent and selective inhibitors for specific therapeutic targets. The synthesis of C1 methoxy (B1213986) this compound and the enantiomer of this compound has already been achieved on a gram-scale, demonstrating the feasibility of structural modifications.

Combinational Drug Strategies (e.g., with 5FU)

Combinational drug strategies involving this compound hold substantial promise, particularly in overcoming drug resistance and enhancing therapeutic efficacy. A notable example is the synergistic effect observed when this compound is combined with 5-fluorouracil (5FU) in treating gastric cancer. This combination significantly inhibits the proliferation, stem-like properties, migration, and invasion of gastric cancer cells in vitro and in vivo. The underlying mechanism involves the down-regulation of the Wnt/β-catenin signaling pathway.

This synergistic approach suggests that this compound could enhance the anti-tumor effect of existing chemotherapies like 5FU, which is a cornerstone in treating gastrointestinal cancers but often faces challenges with drug resistance. Future research should explore other potential drug combinations across various disease models, investigating different mechanisms of synergy to optimize therapeutic outcomes.

Table 1: Synergistic Effects of this compound and 5FU on Gastric Cancer Cells

| Treatment Group | Effect on Gastric Cancer Cells (In Vitro) | Effect on Gastric Cancer Xenografts (In Vivo) | Proposed Mechanism | Source |

| This compound Alone | Inhibits proliferation, stem-like properties, migration, invasion | Poor attenuation of growth | - | |

| 5FU Alone | Inhibits proliferation, stem-like properties, migration, invasion | Attenuates growth | - | |

| This compound + 5FU | Significantly enhanced anti-cancer effect, inhibition of stem-like properties, EMT | Effectively inhibits growth and metastasis | Down-regulation of Wnt/β-catenin pathway |

Addressing Drug Resistance

This compound's potential to address drug resistance is a critical area for future investigation. Drug resistance is a common challenge in cancer chemotherapy, including with 5FU therapy in gastric cancer. Research indicates that this compound can reverse 5FU resistance in gastric cancer by synergistically inhibiting stem-like properties of gastric cancer cells, which are often associated with drug resistance. The combination of 5FU and this compound significantly down-regulated stemness-related genes and proteins in stem-like gastric cancer cells.

This ability to overcome resistance mechanisms, such as those related to stem-like cell phenotypes, positions this compound as a promising candidate for developing strategies to improve the long-term effectiveness of chemotherapy. Further studies are needed to identify other resistance pathways that this compound can modulate and to explore its efficacy in overcoming resistance to other therapeutic agents in various cancer types and other diseases where drug resistance is a concern.

Investigation of Clinical Relevance and Potential Applications

The investigation of this compound's clinical relevance and potential applications is a crucial step in its translational pathway. Translational medicine aims to transform scientific breakthroughs into tangible healthcare solutions. Given this compound's demonstrated efficacy in preclinical models for gastric cancer and acute kidney injury, its potential applications extend to these and possibly other inflammatory or neurodegenerative conditions.

The synergistic effect with 5FU in gastric cancer suggests a direct clinical application as an adjuvant therapy to improve outcomes and combat resistance in patients receiving 5FU-based chemotherapy. Furthermore, its protective effects against AKI highlight its potential as a therapeutic agent for kidney-related disorders, which currently lack effective treatments.

Future research should focus on identifying specific patient populations who would most benefit from this compound-based therapies, considering disease subtypes, genetic predispositions, and co-morbidities. This will involve detailed biomarker discovery and validation to guide patient selection and monitor treatment response in clinical settings.

Further In Vivo and Clinical Studies

Further in vivo and clinical studies are indispensable to validate this compound's therapeutic potential in humans. While preclinical studies have shown promising results, particularly in gastric cancer and AKI models, these findings need to be confirmed in human subjects. In vivo animal experiments have already confirmed the synergistic effects of 5FU and this compound in inhibiting gastric cancer cell growth and metastasis. Similarly, in vivo studies in mice have demonstrated this compound's protective effects against rhabdomyolysis-induced AKI.

Future clinical studies will involve phased trials to assess safety, optimal dosing, efficacy, and long-term outcomes in human patients. These studies will be critical for translating this compound from a promising compound in laboratory settings to a viable therapeutic option in clinical practice. The development pathway for new agents often involves coordinated development of multiple components, from basic science discoveries to clinical applications.

Table 2: Summary of this compound's Preclinical Efficacy

| Disease Model | Key Findings | In Vivo Confirmation | Source |

| Gastric Cancer | Inhibits proliferation, stem-like properties, migration, invasion; synergizes with 5FU via Wnt/β-catenin pathway. | Yes (xenograft models) | |

| Acute Kidney Injury (Rhabdomyolysis-induced) | Reduces kidney damage, mortality, BUN, CREA; prevents tubular damage via TLR4 pathway. | Yes (mouse models) | |

| Multidrug-Resistant Gram-Negative Infections | Bioenhancer for nalidixic acid, reducing MIC against E. coli. | Not explicitly in vivo efficacy, but in vitro MIC reduction. | |

| Alzheimer's Disease (Potential) | Computational studies suggest binding to GSK-3β. | No in vivo or clinical studies yet for this compound. |

Q & A

Q. What experimental models are recommended for studying Loganetin’s anti-tumor mechanisms in vitro?

Methodological Answer:

- Use pancreatic cancer cell lines (e.g., BXPC3) for proliferation assays. Employ CCK-8 to quantify viability under varying concentrations (e.g., 0–100 μM) and durations (24–48 hrs).

- For mechanistic studies, combine flow cytometry (cell cycle analysis, e.g., S-phase arrest) and Western blotting (e.g., AKT, mTOR, S6 phosphorylation levels). Validate migration/invasion inhibition via wound healing and Matrigel-transwell assays .

- Key Data: 100 μM this compound reduced BXPC3 viability by 21.49% (24 h) and 29.25% (48 h), with significant downregulation of AKT-mTOR pathway proteins (p<0.01) .

Q. How can this compound’s stereochemical purity be ensured during gram-scale synthesis?

Methodological Answer:

- Start with S-(+)-carvone as a chiral precursor. Use Favorskii rearrangement to establish four stereocenters.